3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate
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Overview
Description
3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method to synthesize tetrazole derivatives is through the reaction of nitriles with sodium azide under acidic conditions. The resulting tetrazole can then be coupled with a methylbenzoate derivative using standard esterification techniques, such as the reaction with an acid chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. The use of click chemistry, which involves the reaction of azides with alkynes to form tetrazoles, is also gaining popularity due to its high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s electron-donating and electron-withdrawing properties also play a role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole: A simpler tetrazole derivative with similar biological activities.
5-substituted tetrazoles: Compounds with various substituents on the tetrazole ring, exhibiting diverse chemical and biological properties.
Tetrazole-based drugs: Pharmaceuticals that incorporate the tetrazole ring for enhanced activity and stability.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate stands out due to its combination of a tetrazole ring and a methylbenzoate moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C15H12N4O2 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C15H12N4O2/c1-11-4-2-5-12(8-11)15(20)21-14-7-3-6-13(9-14)19-10-16-17-18-19/h2-10H,1H3 |
InChI Key |
NCQRKCRVYTZXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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